

Application Notes and Protocols for the Synthesis of Rivulariapeptolide 1185 Derivatives

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Compound of Interest

Compound Name: Rivulariapeptolides 1185

Cat. No.: B15574437

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Introduction

Rivulariapeptolides are a family of cyclic depsipeptides isolated from cyanobacteria that have garnered significant interest within the scientific community. These natural products exhibit potent inhibitory activity against various serine proteases, making them promising lead compounds for the development of novel therapeutics for a range of diseases, including those involving inflammation, cancer, and viral infections.[1][2][3] Rivulariapeptolide 1185, along with its naturally occurring derivatives, has demonstrated nanomolar potency, highlighting its potential as a scaffold for drug design and discovery.[1][3][4]

These application notes provide an overview of the biological activity of Rivulariapeptolide 1185 and its analogs, and present a detailed, representative protocol for the solid-phase synthesis of Rivulariapeptolide derivatives. The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) for cyclic depsipeptides.[5][6][7]

Biological Activity of Rivulariapeptolides

The inhibitory potency of Rivulariapeptolide 1185 and its derivatives against several serine proteases is summarized in the table below. This data highlights the structure-activity relationships within this class of compounds.

Compound	Target Protease	IC50 (nM)[1][8]
Rivulariapeptolide 1185	Chymotrypsin	24.65 ± SD
Elastase	>10,000	
Proteinase K	1,213 ± SD	
Rivulariapeptolide 1155	Chymotrypsin	862.60 ± SD
Elastase	>10,000	
Proteinase K	>10,000	
Rivulariapeptolide 1121	Chymotrypsin	1,256 ± SD
Elastase	>10,000	
Proteinase K	>10,000	
Rivulariapeptolide 988	Chymotrypsin	3,456 ± SD
Elastase	>10,000	
Proteinase K	>10,000	

Proposed Solid-Phase Synthesis Protocol for Rivulariapeptolide 1185 Derivatives

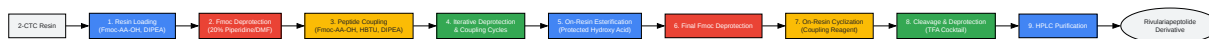
This protocol outlines a general procedure for the solid-phase synthesis of Rivulariapeptolide 1185 derivatives. The synthesis involves the assembly of the linear peptide on a solid support, followed by on-resin cyclization and cleavage from the resin.

Materials and Reagents

- 2-Chlorotrityl chloride (2-CTC) resin
- Fmoc-protected amino acids
- Hydroxy-functionalized amino acid for ester bond formation (e.g., Fmoc-Thr(tBu)-OH)
- Coupling reagents: HBTU, HOBt, or HATU

- Base: Diisopropylethylamine (DIPEA)
- Deprotection reagent: 20% piperidine in DMF
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5)
- HPLC grade solvents for purification (Acetonitrile, Water, 0.1% TFA)

Experimental Workflow



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Caption: Solid-phase synthesis workflow for Rivulariapeptolide derivatives.

Step-by-Step Protocol

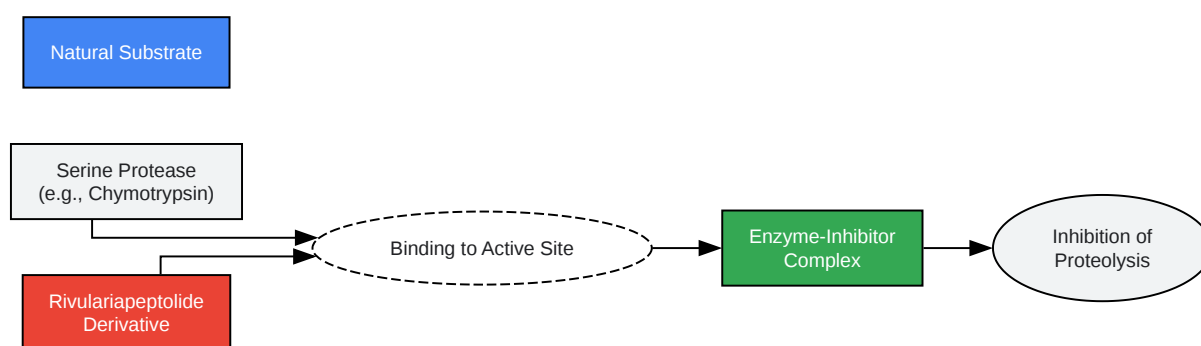
- Resin Preparation and Loading of the First Amino Acid:
 - Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
 - Dissolve the first Fmoc-protected amino acid (C-terminal residue) in DCM.
 - Add DIPEA to the amino acid solution.
 - Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
 - Wash the resin with DCM and DMF.
- Fmoc-Deprotection:

- Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
- Wash the resin thoroughly with DMF and DCM.
- Peptide Chain Elongation:
 - Dissolve the next Fmoc-protected amino acid in DMF.
 - Add a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Wash the resin with DMF and DCM.
 - Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
- Formation of the Ester Linkage:
 - Couple the hydroxy-containing amino acid (e.g., Fmoc-Thr(tBu)-OH) to the N-terminus of the linear peptide chain using standard coupling conditions.
- On-Resin Cyclization:
 - After the final Fmoc deprotection, wash the resin extensively.
 - Dissolve a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in a large volume of DMF to ensure pseudo-dilution conditions.
 - Add the cyclization cocktail to the resin and agitate for 12-24 hours.
 - Wash the resin with DMF and DCM.
- Cleavage and Global Deprotection:
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.

- Filter the resin and collect the filtrate.
- Precipitate the crude peptide in cold diethyl ether.
- Purification and Characterization:
 - Purify the crude cyclic depsipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Characterize the purified product by mass spectrometry and NMR spectroscopy.

Mechanism of Action: Serine Protease Inhibition

Rivulariapeptolides act as competitive inhibitors of serine proteases. The mechanism involves the binding of the cyclic depsipeptide to the active site of the enzyme, thereby preventing the binding and cleavage of the natural substrate.



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Caption: Mechanism of serine protease inhibition by Rivulariapeptolides.

Disclaimer: This protocol is a representative example and may require optimization for specific Rivulariapeptolide 1185 derivatives. All laboratory work should be conducted by trained personnel in accordance with standard safety procedures.

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